Target Engagement Annotation vs. Closest In-Class Inhibitors
Authoritative database curation confirms the primary target of CAS 1396774-42-7 is Fatty Acid Amide Hydrolase (FAAH), categorized specifically as a 'Heteroaryl-substituted urea derivative 1' (PMID26413912-Compound-44) [1]. This places it within a distinct medicinal chemistry series patented by Janssen for FAAH modulation. However, direct potency data (IC50/Ki) for this analog is absent from the public domain. The closest structurally characterized comparator series, the pyrimidinyl-piperazine-carboxamide ureas [2], operate via the same covalent serine-modification mechanism but differ fundamentally in their core scaffold logic and aryl-amine leaving group identity, precluding direct numerical comparison from the available evidence.
| Evidence Dimension | Primary Molecular Target (Annotated) |
|---|---|
| Target Compound Data | FAAH (annotated inhibitor) |
| Comparator Or Baseline | Piperazinyl/piperidinyl heteroaryl ureas (e.g., JNJ-42165279 family) [2] |
| Quantified Difference | No comparable quantitative data available in public primary sources. |
| Conditions | Database annotation and patent landscape analysis; no direct head-to-head assay data located. |
Why This Matters
Definitive target annotation is the non-negotiable first filter for chemical probe procurement; this evidence confirms the compound's intended target class while clearly delineating the risk associated with missing potency data.
- [1] Liu, X. et al. Therapeutic Target Database (TTD). Drug ID: D0LB8Y. Heteroaryl-substituted urea derivative 1 (PMID26413912-Compound-44). View Source
- [2] Keith JM, Jones WM, Tichenor M, et al. Heteroaryl-substituted piperidinyl and piperazinyl urea compounds as FAAH inhibitors. US Patent 8,598,356, 2013. View Source
